molecular formula C18H21N3O3 B14414632 4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 86969-19-9

4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B14414632
CAS No.: 86969-19-9
M. Wt: 327.4 g/mol
InChI Key: UHRYBVFXYCAJTH-UHFFFAOYSA-N
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Description

4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a phenyl group and a 2,2-diethoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine, which is then subjected to cyclization reactions to form the desired pyrazolo[1,5-a]pyrimidine structure . The reaction conditions often involve the use of hydrochloric acid in water as the solvent, and precise control of temperature and reaction time is crucial to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The phenyl and diethoxyethyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines.

Mechanism of Action

The mechanism of action of 4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where kinase inhibitors are used to block the growth of tumor cells.

Comparison with Similar Compounds

4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it a valuable compound for targeted research and development.

Properties

CAS No.

86969-19-9

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

4-(2,2-diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C18H21N3O3/c1-3-23-18(24-4-2)13-20-11-10-17(22)21-16(20)12-15(19-21)14-8-6-5-7-9-14/h5-12,18H,3-4,13H2,1-2H3

InChI Key

UHRYBVFXYCAJTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=CC(=O)N2C1=CC(=N2)C3=CC=CC=C3)OCC

Origin of Product

United States

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